molecular formula C9H19ClN2O2 B1424778 N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220035-07-3

N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1424778
CAS No.: 1220035-07-3
M. Wt: 222.71 g/mol
InChI Key: QLSHQGWSUQUNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride” is a synthetic compound . It’s important to note that the exact properties and applications of this specific compound may not be fully documented in the literature.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

  • A study by Marvanová et al. (2016) focused on the synthesis of new compounds similar in structure to N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride, exploring their potential as dual antihypertensive agents. These compounds were synthesized as hydrochloride salts and their structural characteristics were analyzed using NMR and IR spectroscopy (Marvanová et al., 2016).

Potential in Psychopharmacology

  • Norman et al. (1996) synthesized heterocyclic analogs of this compound, evaluating them as potential antipsychotic agents. These analogs showed promise in vitro for binding to dopamine and serotonin receptors and in vivo for antagonizing certain behavioral responses in mice (Norman et al., 1996).

Anti-Acetylcholinesterase Activity

  • Research by Sugimoto et al. (1990) on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to this compound, revealed significant anti-acetylcholinesterase activity. These findings are crucial for developing antidementia agents (Sugimoto et al., 1990).

Synthesis for Rho Kinase Inhibitors

  • A study by Wei et al. (2016) described the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, an analogous compound, as a potential Rho kinase inhibitor for treating central nervous system disorders. The study highlighted the optimization of reaction conditions for scalable production (Wei et al., 2016).

Pharmacological Properties in Opioid Receptor Antagonism

  • Carroll et al. (2004) investigated JDTic, a compound structurally related to this compound, for its properties as a kappa-opioid receptor antagonist. This compound was studied for its potential in treating opiate abuse (Carroll et al., 2004).

Properties

IUPAC Name

N-(3-hydroxypropyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c12-6-2-5-11-9(13)8-3-1-4-10-7-8;/h8,10,12H,1-7H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSHQGWSUQUNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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